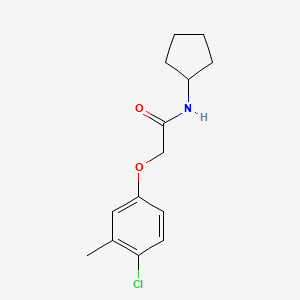
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP 55,940 and is a potent cannabinoid receptor agonist. It has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the endocannabinoid system.
Wirkmechanismus
CP 55,940 acts as a potent agonist for both the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. The exact mechanism of action of CP 55,940 is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-anxiety and anti-depressant effects. CP 55,940 has also been shown to have potential therapeutic benefits in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CP 55,940 in scientific research is its high affinity for both the CB1 and CB2 receptors. This makes it a useful tool in studying the endocannabinoid system and its effects on various physiological and biochemical processes. However, one limitation of using CP 55,940 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research involving CP 55,940. One area of interest is the potential therapeutic benefits of this compound in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CP 55,940 and its effects on the endocannabinoid system. Finally, there is a need for more studies focused on the safety and toxicity of CP 55,940, particularly in relation to its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of CP 55,940 involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with cyclopentyl bromide to form 4-chloro-3-methylphenoxy-cyclopentane. This compound is then reacted with N,N-diethylacetamide to form the final product, 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide.
Wissenschaftliche Forschungsanwendungen
CP 55,940 has been used extensively in scientific research to study the endocannabinoid system. This compound has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the physiological and biochemical effects of cannabinoid receptor activation. CP 55,940 has been used in a variety of studies, including those focused on pain, inflammation, and addiction.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKOTGXHLBFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)

![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5867843.png)
![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)